3-chloro-5-nitrophenylacetic acid
Description
3-Chloro-5-nitrophenylacetic acid is a substituted phenylacetic acid derivative featuring a chlorine atom at the 3-position and a nitro group at the 5-position of the aromatic ring, with an acetic acid moiety attached to the phenyl group. The electron-withdrawing nature of the chloro and nitro groups influences the compound’s acidity, solubility, and reactivity.
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-(3-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) |
InChI Key |
AZCWGQHCDKJZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-nitrophenylacetic acid typically involves the nitration of 3-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5th position .
Industrial Production Methods: In an industrial setting, the production of 3-chloro-5-nitrophenylacetic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products Formed:
Reduction: (3-Chloro-5-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 3-chloro-5-nitrophenylacetic acid.
Scientific Research Applications
3-chloro-5-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitrophenylacetic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Similarity scores are based on structural overlap with the reference compound (3-chloro-5-nitrophenylacetic acid).
†Calculated molecular weight assuming standard atomic masses.
Key Findings:
Substituent Positioning Effects: Chloro at 2 vs. This could lower the pKa of the acetic acid group due to proximity-driven electronic effects. Nitro at 5 vs. 6 Position: The nitro group at position 5 (para to chloro in the target compound) enhances resonance stabilization, whereas its position at 6 (as in CAS 31912-08-0 ) may reduce conjugation efficiency with the acetic acid group.
Steric and Electronic Modifications: The addition of a methyl group at position 3 (CAS 1804889-68-6 ) increases molecular weight and steric bulk, likely reducing solubility in polar solvents compared to non-methylated analogs. The furan-acrylic acid hybrid (CAS 874999-51-6 ) introduces a heterocyclic system, extending conjugation and altering solubility and reactivity profiles.
Acidity and Reactivity Trends: Electron-withdrawing groups (Cl, NO₂) generally increase the acidity of the acetic acid proton. Ortho-substituted chloro derivatives (e.g., CAS 37777-70-1) may exhibit lower pKa values than meta-substituted analogs (target compound) due to closer proximity.
Applications and Synthetic Utility: Chloro-nitro phenylacetic acids are precursors for pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals (herbicides) . The furan-acrylic acid derivative (CAS 874999-51-6) demonstrates the incorporation of aromatic heterocycles, a strategy used in designing photosensitizers or polymer monomers .
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